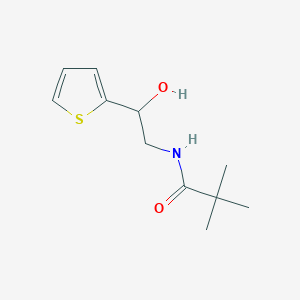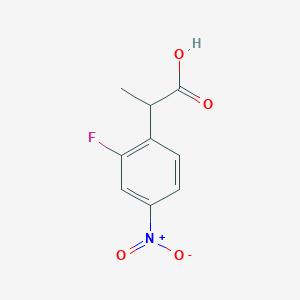
N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a furan ring, a sulfonyl group, and a piperazine moiety. It has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable electrophile.
Final Coupling: The final step involves coupling the 2-chlorobenzyl group to the furan ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound likely inhibits key enzymes or pathways essential for the survival of Mycobacterium tuberculosis. Molecular docking studies have suggested that it binds to the active sites of these enzymes, thereby disrupting their function and leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperazine moiety and benzamide structure, studied for anti-tubercular activity.
N-(2-chlorobenzyl)-5-(piperazin-1-yl)sulfonyl)furan-2-carboxamide: A structurally similar compound with slight variations in the piperazine substitution.
Uniqueness
N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activity. Its ability to inhibit Mycobacterium tuberculosis with significant potency highlights its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-20-8-10-21(11-9-20)26(23,24)16-7-6-15(25-16)17(22)19-12-13-4-2-3-5-14(13)18/h2-7H,8-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWCGPTDHMMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2777641.png)
![2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2777642.png)
![N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2777643.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2777645.png)

![6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one](/img/structure/B2777649.png)

![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777654.png)
![methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate](/img/structure/B2777655.png)
![4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2777657.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2777659.png)
![3-{2-[3-(Difluoromethyl)phenyl]acetamido}benzene-1-sulfonyl fluoride](/img/structure/B2777660.png)


